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Arabinan polysaccharides (Apple) -

Arabinan polysaccharides (Apple)

Catalog Number: EVT-1507522
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
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Product Introduction

Source

Apples (Malus domestica) are a major source of pectic polysaccharides, including arabinans. The structural composition of these polysaccharides can vary significantly among different apple cultivars, influenced by factors such as cultivar type and postharvest conditions. Research has shown that the content and structure of arabinans in apples can change during fruit development and storage, impacting the fruit's texture and quality .

Classification

Arabinans can be classified based on their structural features:

  • Linear Arabinans: Composed mainly of α-(1→5)-linked arabinofuranose units.
  • Branched Arabinans: Feature additional arabinosyl residues attached at the O-2 or O-3 positions of the backbone.
  • Complex Arabinans: May include other sugars or functional groups, such as ferulic acid, enhancing their biological activity and interactions with other macromolecules .
Synthesis Analysis

Methods

The synthesis of arabinan polysaccharides in apples occurs through the enzymatic activity of glycosyltransferases, which facilitate the addition of sugar units to form the polysaccharide chains. The primary method for studying these synthesis pathways involves isolating polysaccharides from apple tissues and analyzing them through various biochemical techniques.

Technical Details

Recent studies have employed advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the fine structure of arabinans. These methods allow for detailed characterization of the branching patterns and linkage types within the polysaccharide chains . Enzymatic cleavage followed by profiling approaches has also been utilized to enhance understanding of arabinan structures in different apple cultivars .

Molecular Structure Analysis

Structure

Data

Structural analyses reveal that arabinan can exist in various forms depending on its source and processing conditions. For instance, apple-derived arabinan may exhibit different molecular weights and degrees of polymerization compared to those derived from other plant sources .

Chemical Reactions Analysis

Reactions

Arabinans undergo several chemical reactions that are crucial for their functionality:

  • Hydrolysis: Enzymatic hydrolysis can break down arabinan into smaller oligosaccharides, which may have different biological activities.
  • Feruloylation: The addition of ferulic acid to arabinose units can enhance cross-linking with other cell wall components, affecting plant rigidity and stability .

Technical Details

The reactions involving arabinans are often studied using chromatographic techniques to separate reaction products and identify structural changes. For example, mass spectrometry can provide insights into the molecular weight distribution before and after enzymatic treatment.

Mechanism of Action

Process

Arabinans play a vital role in plant physiology by influencing cell wall structure, which affects growth, development, and response to environmental stressors. They interact with other polysaccharides like pectins and cellulose to maintain cell wall integrity.

Data

Studies indicate that changes in arabinan content during fruit ripening correlate with textural changes in apples. The degradation of branched arabinans is particularly significant during storage, impacting fruit firmness and shelf life .

Physical and Chemical Properties Analysis

Physical Properties

Arabinans exhibit unique physical properties such as solubility, viscosity, and gel-forming ability. These properties are influenced by their molecular weight and degree of branching.

Chemical Properties

Chemically, arabinans are characterized by their susceptibility to enzymatic degradation and modification reactions. They can interact with phenolic compounds, which may influence their antioxidant properties .

Relevant Data or Analyses

Research has shown that the solubility of arabinan is closely related to its branching; more branched structures tend to be more soluble in water than less branched ones . Additionally, the presence of ferulic acid derivatives can significantly alter the chemical behavior of arabinans within food matrices.

Applications

Scientific Uses

Arabinans derived from apples have several applications:

  • Food Industry: Used as thickening agents or stabilizers due to their gelling properties.
  • Nutraceuticals: Explored for their potential health benefits, including prebiotic effects that promote gut health.
  • Biotechnology: Investigated for their role in biofuel production from apple pomace waste, highlighting their economic value beyond food applications .

Properties

Product Name

Arabinan polysaccharides (Apple)

Molecular Formula

C23H38NO19Na

Synonyms

Linear Arabinan polysaccharide extracted and purified from apple pomace. The polysaccharide is an α(1-5) linked L-arabinose homopolymer. Arabinose content (HPAEC)>99%

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